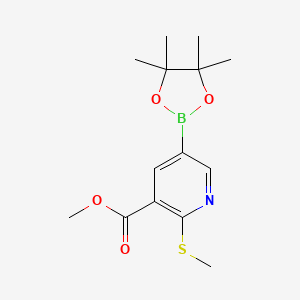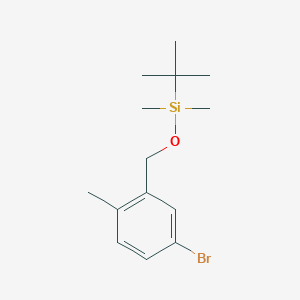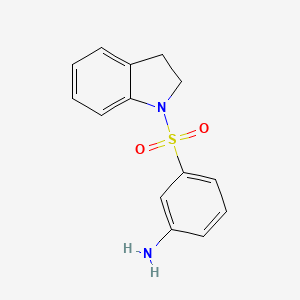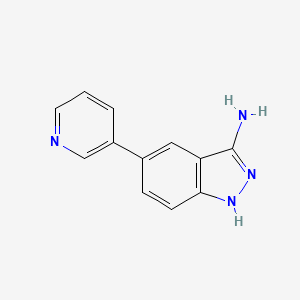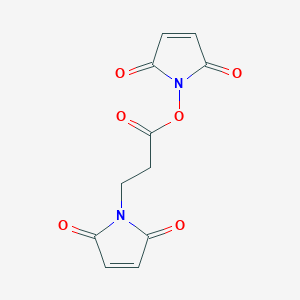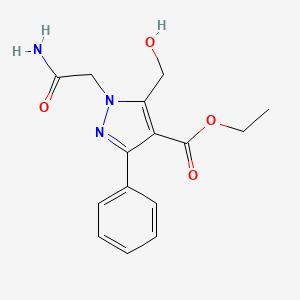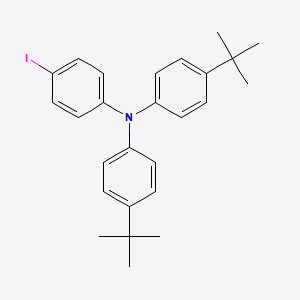
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of tert-butyl groups and an iodine atom attached to the phenyl rings. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 4-tert-butylaniline.
Coupling Reaction: The two aniline derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The presence of the iodine atom and tert-butyl groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)aniline: Lacks the iodine atom and has different reactivity and applications.
N-(4-Iodophenyl)aniline: Lacks the tert-butyl groups and has different physical and chemical properties.
4-(tert-Butyl)-N-(4-iodophenyl)aniline: Similar structure but with only one tert-butyl group.
Uniqueness
4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both tert-butyl groups and an iodine atom, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propriétés
Formule moléculaire |
C26H30IN |
|---|---|
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-(4-tert-butylphenyl)-N-(4-iodophenyl)aniline |
InChI |
InChI=1S/C26H30IN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3 |
Clé InChI |
STQWQYVHKJEOBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


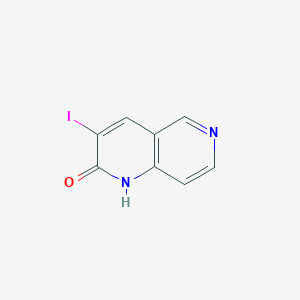


![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
